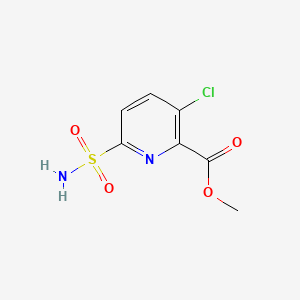
Methyl 3-chloro-6-sulfamoylpicolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-chloro-6-sulfamoylpicolinate is a chemical compound with the molecular formula C7H7ClN2O4S It is a derivative of picolinic acid and contains both chloro and sulfamoyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-6-sulfamoylpicolinate typically involves the chlorination of picolinic acid derivatives followed by the introduction of the sulfamoyl group. One common method involves the reaction of 3-chloropicolinic acid with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfamoylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
Methyl 3-chloro-6-sulfamoylpicolinate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 3-amino-6-sulfamoylpicolinate or 3-thio-6-sulfamoylpicolinate can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acid derivatives.
Hydrolysis Products: Hydrolysis yields 3-chloro-6-sulfamoylpicolinic acid.
科学研究应用
Methyl 3-chloro-6-sulfamoylpicolinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of herbicides and other agrochemicals.
作用机制
The mechanism of action of Methyl 3-chloro-6-sulfamoylpicolinate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Methyl 6-chloro-3-sulfamoylpicolinate
- 3-Chloro-6-methoxy-2-(methyl sulfanyl) quinoxaline
- 3-Chloro-6-pyrazolyl-2-picolinic acids
Uniqueness
Methyl 3-chloro-6-sulfamoylpicolinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for targeted interactions in various applications, making it a valuable compound in research and industry.
属性
分子式 |
C7H7ClN2O4S |
|---|---|
分子量 |
250.66 g/mol |
IUPAC 名称 |
methyl 3-chloro-6-sulfamoylpyridine-2-carboxylate |
InChI |
InChI=1S/C7H7ClN2O4S/c1-14-7(11)6-4(8)2-3-5(10-6)15(9,12)13/h2-3H,1H3,(H2,9,12,13) |
InChI 键 |
PLXPDYRLBQDCHA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CC(=N1)S(=O)(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















